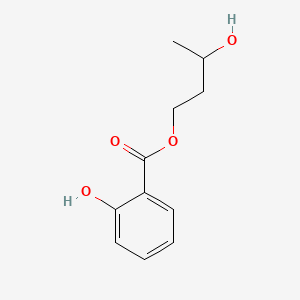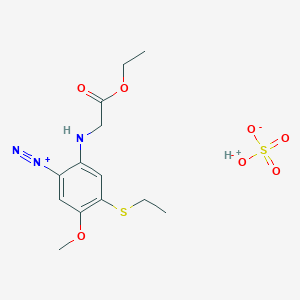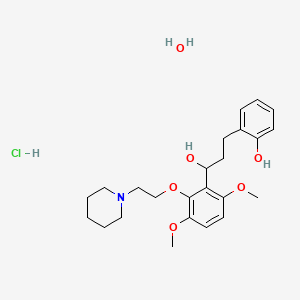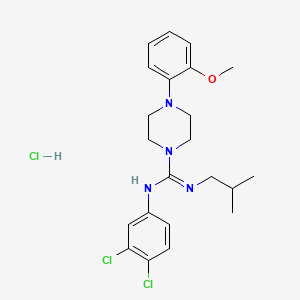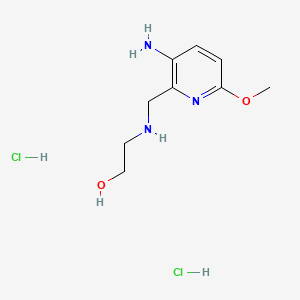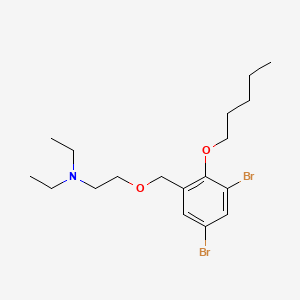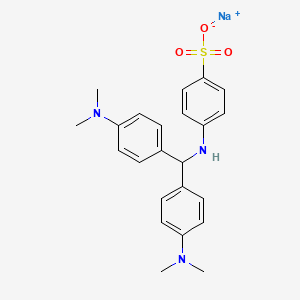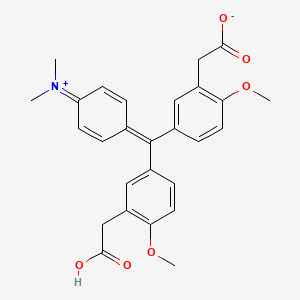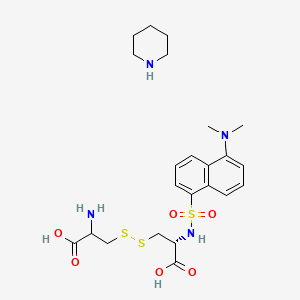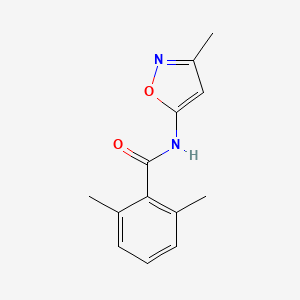
Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- is a chemical compound with a complex structure that includes both benzamide and isoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- typically involves the reaction of 2,6-dimethylbenzoyl chloride with 3-methyl-5-isoxazolylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-2-propen-1-yl-
- Benzyl-2,3,4,5,6-d5-dimethyl-N-dodecylammonium chloride
Uniqueness
Benzamide, 2,6-dimethyl-N-(3-methyl-5-isoxazolyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzamide and isoxazole moieties makes it particularly versatile for various applications.
Propiedades
Número CAS |
130403-11-1 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2,6-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)13(16)14-11-7-10(3)15-17-11/h4-7H,1-3H3,(H,14,16) |
Clave InChI |
OBVJNABVWKZHLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(=O)NC2=CC(=NO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


